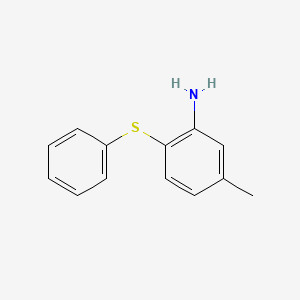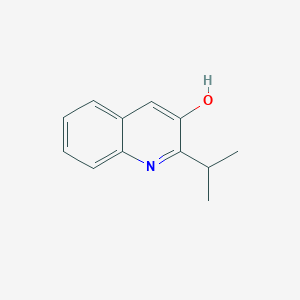
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with a molecular formula of C12H17N It belongs to the class of tetrahydronaphthylamines, which are derivatives of naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 4-ethyl-naphthalen-1-amine under high pressure and temperature conditions using a palladium or platinum catalyst. The reaction is carried out in the presence of hydrogen gas, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form fully saturated amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: Fully saturated amines.
Substitution: N-substituted tetrahydronaphthylamines.
Aplicaciones Científicas De Investigación
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to certain receptors in the central nervous system, modulating their activity. This binding can influence neurotransmitter release and uptake, thereby affecting neurological functions. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: A closely related compound with similar structural features but without the ethyl group.
1,2,3,4-Tetrahydro-1-naphthylamine: Another similar compound used in organic synthesis and medicinal chemistry
Uniqueness
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors and improve its pharmacokinetic properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h7-8H,2-6,13H2,1H3 |
Clave InChI |
LUMDLDCYTBNVOM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2CCCCC2=C(C=C1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














